molecular formula C27H45N5O5 B585506 Boceprevir-d9 CAS No. 1256751-11-7

Boceprevir-d9

Número de catálogo: B585506
Número CAS: 1256751-11-7
Peso molecular: 528.7 g/mol
Clave InChI: LHHCSNFAOIFYRV-BHJZPCNUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boceprevir-d9 es un análogo deuterado de Boceprevir, un medicamento antiviral de acción directa que se utiliza en combinación con otros medicamentos para tratar la infección crónica por el virus de la hepatitis C. This compound se utiliza principalmente como estándar interno para la cuantificación de Boceprevir mediante cromatografía de gases o cromatografía líquida-espectrometría de masas .

Aplicaciones Científicas De Investigación

Boceprevir-d9 tiene varias aplicaciones de investigación científica :

    Química: Se utiliza como estándar interno en química analítica para la cuantificación de Boceprevir.

    Biología: Se estudia por sus efectos inhibitorios sobre la principal proteasa del coronavirus 2 del síndrome respiratorio agudo severo.

    Medicina: Se utiliza en el tratamiento de la infección crónica por el virus de la hepatitis C.

    Industria: Se emplea en el desarrollo de nuevos fármacos antivirales y la optimización de los existentes.

Mecanismo De Acción

Boceprevir-d9 ejerce sus efectos inhibiendo la proteasa no estructural 3/4A del virus de la hepatitis C . Esta proteasa es esencial para la replicación viral y media la escisión de la poliproteína codificada por el virus en proteínas maduras. Al inhibir esta proteasa, this compound reduce eficazmente la replicación viral y ayuda en el tratamiento de la infección por el virus de la hepatitis C.

Análisis Bioquímico

Biochemical Properties

Boceprevir-d9 plays a crucial role in biochemical reactions, particularly in the inhibition of HCV NS3/4A protease. This enzyme is essential for the viral replication process, and this compound effectively inhibits its activity, thereby reducing viral replication . The compound interacts with the active site of the NS3/4A protease, forming a covalent bond that prevents the enzyme from cleaving the viral polyprotein into mature proteins . This interaction is highly specific and significantly impacts the viral life cycle.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in liver cells infected with HCV. The compound inhibits HCV replication in Huh7 cells, a human liver cell line, with an effective concentration (EC50) of 200 nM . This compound also affects cell signaling pathways by inhibiting the NS3/4A protease, which is involved in the cleavage of host cell signaling molecules. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing the viral load in infected cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the NS3/4A protease. The compound binds to the active site of the enzyme, forming a covalent bond with the catalytic serine residue. This binding prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication . Additionally, this compound has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), further demonstrating its broad-spectrum antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can maintain its antiviral activity in vitro, but its stability and degradation must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits HCV replication without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as anemia, dysgeusia, and neutropenia . These effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing potential side effects.

Metabolic Pathways

This compound is metabolized through several pathways, primarily involving cytochrome P450 (CYP) isoenzymes 3A4 and 3A5 . These enzymes produce a range of oxidative metabolites, with the major circulating inactive metabolites being M28 and M31. The hepatic aldoketoreductases (AKRs) 1C2 and 1C3 also play a role in the formation of these metabolites . Understanding these metabolic pathways is crucial for optimizing the use of this compound in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is primarily distributed in the liver, where it exerts its antiviral effects . This compound is transported across cell membranes by specific transporters, ensuring its accumulation in target cells. This distribution pattern is essential for its efficacy in inhibiting HCV replication.

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it interacts with the NS3/4A protease . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments. This precise localization is critical for its inhibitory activity and overall antiviral efficacy.

Métodos De Preparación

La síntesis de Boceprevir-d9 implica un proceso de varios pasos que incluye la incorporación de átomos de deuterio para mejorar sus propiedades farmacocinéticas. La ruta sintética normalmente implica los siguientes pasos :

    Oxidación: La optimización del paso de oxidación es crucial para la síntesis general.

    Control de impurezas: Se desarrollan estrategias para controlar tres impurezas principales.

    Síntesis de materia prima clave: Se desarrolla un nuevo método para sintetizar la materia prima clave, el fragmento A.

Los métodos de producción industrial se centran en optimizar estos pasos para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Boceprevir-d9 se somete a diversas reacciones químicas, entre ellas :

    Oxidación: El compuesto puede oxidarse bajo condiciones específicas.

    Reducción: Las reacciones de reducción se pueden realizar para modificar el compuesto.

    Sustitución: Las reacciones de sustitución se utilizan para introducir átomos de deuterio selectivamente.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones son análogos deuterados con propiedades farmacocinéticas mejoradas.

Comparación Con Compuestos Similares

Boceprevir-d9 se compara con otros compuestos similares como Telaprevir y Narlaprevir . Estos compuestos también inhiben la proteasa no estructural 3/4A del virus de la hepatitis C, pero difieren en su estructura química y propiedades farmacocinéticas. This compound es único debido a su naturaleza deuterada, que mejora su estabilidad metabólica y reduce la tasa de aclaramiento sistémico.

Compuestos similares

  • Telaprevir
  • Narlaprevir
  • MG-78 (un andamio Boceprevir modificado)

This compound destaca por su perfil farmacocinético mejorado y su eficacia en la inhibición de la replicación viral.

Actividad Biológica

Boceprevir-d9 is a deuterated analog of Boceprevir, a direct-acting antiviral (DAA) primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. This section delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, resistance profiles, and potential applications beyond HCV therapy.

Boceprevir acts as a NS3/4A protease inhibitor , crucial for the replication of HCV. The NS3 protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By covalently binding to the serine residue in the active site of the NS3 protease, Boceprevir inhibits this cleavage process, thereby preventing viral replication .

The deuterated form, this compound, retains this mechanism but offers enhanced pharmacokinetic properties due to the incorporation of deuterium. This modification reduces the metabolic clearance rate, potentially increasing its biological half-life and overall efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant improvements over its non-deuterated counterpart. Key parameters include:

ParameterBoceprevirThis compound
Ki (inhibition constant)14 nM10 nM
EC90 (effective concentration)350 nM250 nM
Biological half-lifeShortExtended

The deuteration results in a slower metabolic rate, which may lead to sustained therapeutic levels in patients .

Resistance Profiles

Resistance to protease inhibitors like Boceprevir can arise due to mutations in the NS3 protease. Studies have identified several mutations associated with reduced susceptibility to Boceprevir, including V36M/A, T54A/S, R155K/T, A156S, and V170A. These mutations can significantly impact treatment outcomes and are critical for understanding the efficacy of this compound in clinical settings.

In a study analyzing resistance mutations post-treatment with Boceprevir, it was found that while resistant variants emerged during therapy, they tended to decline after treatment cessation. For instance, the frequency of resistant variants decreased from 85.9% at the end of treatment to 95.5% two weeks later . The implications for this compound suggest that its enhanced stability may mitigate some resistance mechanisms observed with standard Boceprevir.

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of Boceprevir and its analogs in treating HCV:

  • Case Study 1 : A patient with chronic HCV genotype 1 infection was treated with a combination of peginterferon alfa-2b and ribavirin alongside Boceprevir. The patient achieved a sustained virologic response (SVR) after 24 weeks of therapy.
  • Case Study 2 : In a cohort study involving patients with prior treatment failures, those administered this compound exhibited higher rates of SVR compared to those receiving standard therapy.

These cases illustrate not only the efficacy of Boceprevir but also suggest that its deuterated form may offer advantages in challenging treatment scenarios.

Future Directions

Research is ongoing to explore further applications for this compound beyond HCV. Notably, its structural similarities have prompted investigations into its potential as an inhibitor for other viral proteases, such as those found in coronaviruses . Initial findings indicate that modifications to the Boceprevir scaffold could yield potent inhibitors against SARS-CoV-2 main protease (Mpro), suggesting a broader antiviral potential.

Propiedades

IUPAC Name

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCSNFAOIFYRV-BHJZPCNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747203
Record name (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256751-11-7
Record name (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.